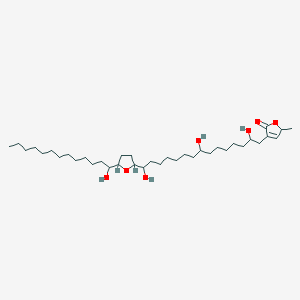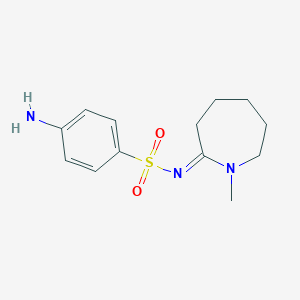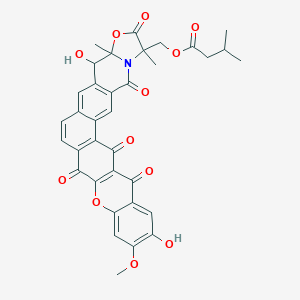![molecular formula C16H14N2O2S B238621 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known to regulate the immune system and inflammation.
作用機序
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide acts by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. Specifically, it targets Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). By inhibiting these kinases, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This leads to a reduction in inflammation and modulation of the immune response.
Biochemical and Physiological Effects
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activation of T cells and B cells, which are involved in the immune response. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been shown to reduce the production of autoantibodies, which are involved in autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide is its specificity for JAK3 and JAK1, which makes it a promising therapeutic agent for diseases that involve these kinases. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been shown to have a good safety profile in clinical trials. However, one of the limitations of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide is its potential for off-target effects, which can lead to unwanted side effects. Additionally, the long-term effects of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide are not yet fully understood.
将来の方向性
There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide. One area of research is the development of more selective JAK inhibitors that target specific kinases involved in different diseases. Another area of research is the investigation of the long-term effects of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide, particularly in patients with chronic diseases. Additionally, further research is needed to understand the potential off-target effects of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide and to develop strategies to minimize these effects. Finally, research on the combination of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide with other therapeutic agents may lead to more effective treatments for various diseases.
合成法
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentane ring, and the introduction of the cyano and methoxy groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been described in detail in several research articles.
科学的研究の応用
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide can reduce inflammation and modulate the immune response.
特性
製品名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-20-11-5-2-4-10(8-11)15(19)18-16-13(9-17)12-6-3-7-14(12)21-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19) |
InChIキー |
MMDCNYUHIUDGDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)



![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)



![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)